molecular formula C13H18N2 B13290498 3-{[(3-Methylbutyl)amino]methyl}benzonitrile

3-{[(3-Methylbutyl)amino]methyl}benzonitrile

Cat. No.: B13290498
M. Wt: 202.30 g/mol
InChI Key: OQIYPJZIKJZLQB-UHFFFAOYSA-N
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Description

3-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C₁₃H₁₈N₂. It is a benzonitrile derivative characterized by the presence of a 3-methylbutylamino group attached to the benzonitrile core. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Methylbutyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Methylbutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(3-Methylbutyl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-{[(3-Methylbutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-Methylbutyl)amino]methyl}benzoic acid
  • 3-{[(3-Methylbutyl)amino]methyl}benzaldehyde
  • 3-{[(3-Methylbutyl)amino]methyl}benzene

Uniqueness

3-{[(3-Methylbutyl)amino]methyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential biological activities, making it a valuable compound for research and development .

Biological Activity

3-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound with a unique structure that combines a benzonitrile core with a branched alkyl amine group. Its molecular formula is C13H18N2, and it features significant functional groups, including a nitrile (-C≡N) and an amino (-NH2) group. These characteristics contribute to its potential biological activity, making it a candidate for various applications in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with 3-methylbutylamine. This reaction can be conducted in solvents like ethanol or methanol, often requiring a catalyst and controlled heating to ensure full conversion of reactants to the desired product. The compound's structural features enhance its steric properties, which may influence its interactions with biological targets.

Preliminary studies indicate that this compound may modulate the activity of specific enzymes and receptors, affecting biochemical pathways related to inflammation and pain. Its mechanism of action likely involves binding to molecular targets, leading to modulation of their activity. This aspect is crucial for understanding its therapeutic potential and guiding further research directions.

Interaction Studies

Research into the interactions of this compound with biological molecules suggests it may exhibit significant binding affinity towards certain receptors or enzymes. For instance, studies have indicated that it could influence tyrosinase activity, which is relevant in hyperpigmentation disorders . The investigation of its inhibitory effects on tyrosinase has shown that analogs related to this compound can inhibit melanin production by interfering with intracellular tyrosinase activity, presenting potential applications in dermatological treatments .

Case Study: Tyrosinase Inhibition

A relevant study evaluated the tyrosinase inhibitory activities of various analogs related to this compound. The results demonstrated that certain analogs exhibited potent inhibition of mushroom tyrosinase, with IC50 values significantly lower than that of established inhibitors like kojic acid. For example, one analog showed an IC50 value of 1.12 µM, indicating it was 22-fold more effective than kojic acid .

Cytotoxicity Evaluation

Another aspect of the research involved assessing the cytotoxic effects of these compounds in B16F10 murine cells. The findings revealed that while some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxic effects. This highlights the importance of evaluating both efficacy and safety when considering these compounds for therapeutic applications .

Summary Table: Biological Activity Overview

Property Details
Molecular Formula C13H18N2
Key Functional Groups Nitrile (-C≡N), Amino (-NH2)
Synthesis Method Reaction of 4-methylbenzonitrile with 3-methylbutylamine
Potential Biological Effects Modulation of enzyme/receptor activity
Tyrosinase Inhibition IC50 As low as 1.12 µM (stronger than kojic acid)
Cytotoxicity Non-cytotoxic at ≤20 µM for some analogs

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-[(3-methylbutylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-11(2)6-7-15-10-13-5-3-4-12(8-13)9-14/h3-5,8,11,15H,6-7,10H2,1-2H3

InChI Key

OQIYPJZIKJZLQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=CC=C1)C#N

Origin of Product

United States

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